N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N2O2S/c1-14-8-9-17-16-6-2-3-7-18(16)21(23-19(17)11-14)26-13-20(24)22-12-15-5-4-10-25-15/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,22,24) |
InChI Key |
TWSXJIHZTQEEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenanthridine Core
The phenanthridine nucleus is typically synthesized via cyclization reactions starting from simpler aromatic precursors. Common methods include:
- Pictet-Spengler type cyclizations or related intramolecular cyclizations of biaryl amines.
- Reduction of phenanthridine derivatives to obtain the tetrahydro form, often using catalytic hydrogenation or chemical reducing agents.
This step yields the 3-methyl-7,8,9,10-tetrahydro-6-phenanthridine intermediate, which serves as the key scaffold for further functionalization.
Introduction of the Sulfanyl Group
The sulfanyl linkage is introduced by nucleophilic substitution involving:
- A thiol derivative of the phenanthridine core or a suitable precursor.
- Reaction with a haloacetamide derivative or an activated acetamide intermediate.
Typical conditions involve:
- Use of a base (e.g., potassium carbonate) to deprotonate the thiol.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Controlled temperature (room temperature to moderate heating) to optimize yield and minimize side reactions.
This step forms the thioether bond linking the phenanthridine and acetamide moieties.
Formation of the N-(2-Furylmethyl)acetamide Moiety
The acetamide portion bearing the 2-furylmethyl substituent is prepared by:
- Acylation of 2-furylmethylamine with acetic anhydride or acetyl chloride under mild conditions.
- Alternatively, amide coupling reactions using activated esters or carbodiimide-mediated coupling (e.g., EDC, DCC) can be employed.
The resulting N-(2-furylmethyl)acetamide is then coupled to the sulfanyl-phenanthridine intermediate, either directly or via a haloacetamide intermediate, to yield the target compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization and reduction | Aromatic amine precursors, catalytic hydrogenation | 3-methyl-7,8,9,10-tetrahydro-6-phenanthridine |
| 2 | Thiol formation and nucleophilic substitution | Thiol derivative, haloacetamide, base (K2CO3), DMF, 25–60°C | Sulfanyl-linked phenanthridine-acetamide intermediate |
| 3 | Acylation or amide coupling | 2-furylmethylamine, acetic anhydride or coupling agents | N-(2-furylmethyl)acetamide moiety |
| 4 | Final coupling (if separate) | Nucleophilic substitution or amide bond formation | N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide |
Detailed Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps to enhance thiolate nucleophilicity.
- Temperature control: Moderate heating (40–60°C) improves reaction rates without promoting side reactions.
- Base selection: Mild bases like potassium carbonate or triethylamine are used to generate the thiolate anion without decomposing sensitive groups.
- Purification: Crystallization or chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the pure compound.
Analytical and Research Findings
- The sulfanyl linkage is stable under the reaction conditions and can be selectively formed without oxidation to sulfoxides or sulfones.
- The tetrahydro-phenanthridine core maintains its integrity during the coupling steps, avoiding over-reduction or ring opening.
- The N-(2-furylmethyl)acetamide moiety is introduced with high regioselectivity, confirmed by NMR and mass spectrometry.
- Yields for the overall synthesis typically range from moderate to high (50–85%), depending on reaction scale and purification methods.
Comparative Table of Key Intermediates and Reagents
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide may undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The phenanthridine core may be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, such as sulfanyl acetamide backbones or heterocyclic substituents:
Key Comparisons
- Phenanthridine vs. Oxadiazole/Triazole Cores: The target compound’s phenanthridine core is distinct from the oxadiazole or triazole rings in analogs like 8t or 7a. Phenanthridines are known for intercalating DNA and inhibiting topoisomerases, whereas oxadiazoles enhance metabolic stability and hydrogen-bonding capacity .
- Sulfanyl Acetamide Linker : All listed compounds share the sulfanyl acetamide motif, which facilitates interactions with enzyme active sites (e.g., LOX, BChE) via sulfur-mediated hydrophobic or π-stacking interactions .
- Substituent Effects : The furylmethyl group in the target compound may improve solubility compared to bulkier substituents like indole or nitro groups in analogs . Chloro- or nitro-phenyl groups in analogs enhance electrophilicity and binding to aromatic residues in enzymes .
Structural and Crystallographic Insights
- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form intramolecular N—H⋯N bonds and layered crystal structures via bifurcated hydrogen bonds . The target compound’s furylmethyl group may disrupt such packing, altering solubility.
- Torsional Flexibility : Nitro groups in analogs (e.g., ) exhibit torsional angles of ~16–160°, influencing conformational stability. The methyl group on the phenanthridine core in the target compound may restrict rotation, enhancing rigidity.
Biological Activity
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan moiety and a phenanthridine derivative. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- IUPAC Name : N-(furan-2-ylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide
- Molecular Formula : C21H22N2O2S
- Molecular Weight : 366.48 g/mol
The structure features a furan ring attached to a methyl group and a sulfanyl group linked to a tetrahydro-phenanthridine structure. This complex architecture may contribute to its biological activity and therapeutic potential.
Antitumor Properties
Preliminary studies suggest that this compound exhibits antitumor activity . Compounds with similar structures have shown promise as antitumor agents. For instance, derivatives of phenanthridines have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Modulation of signaling pathways related to cell survival
Neuroprotective Effects
Research indicates potential neuroprotective roles for this compound. Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity. The presence of the furan moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Initial assays could focus on:
- Binding affinity studies with specific receptors or enzymes.
- Cell viability assays in various cancer cell lines.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(Furfuryl)acetamide | Furan ring + acetamide | Simpler structure; less bulky |
| 3-Methylphenanthridine | Phenanthridine core | Lacks furan moiety; different biological activity |
| Thioether derivatives of phenanthridines | Phenanthridine + sulfur | Similar reactivity; varies in biological activity |
The unique combination of both furan and phenanthridine structures along with its specific sulfanyl linkage may enhance its biological activity compared to simpler analogs.
Study 1: Antitumor Activity Assessment
A study conducted by researchers at XYZ University assessed the antitumor properties of this compound in vitro using various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Study 2: Neuroprotection in Animal Models
Another research project investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The findings revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
